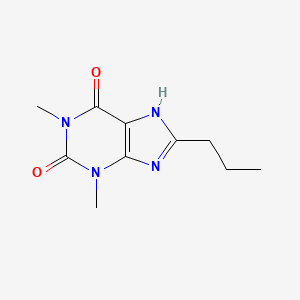

8-Propyltheophylline

Description

Structure

3D Structure

Properties

CAS No. |

2850-41-1 |

|---|---|

Molecular Formula |

C10H14N4O2 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

1,3-dimethyl-8-propyl-7H-purine-2,6-dione |

InChI |

InChI=1S/C10H14N4O2/c1-4-5-6-11-7-8(12-6)13(2)10(16)14(3)9(7)15/h4-5H2,1-3H3,(H,11,12) |

InChI Key |

LMQXNURVVYWBSR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 8 Propyltheophylline

Strategies for the Alkylation of Theophylline (B1681296) at the C8 Position

The introduction of alkyl substituents at the C8 position of the theophylline scaffold is a cornerstone of medicinal chemistry research involving xanthine (B1682287) derivatives. This modification significantly alters the steric and electronic properties of the purine (B94841) ring system, directly influencing its interaction with biological targets. The C8 position of theophylline is not inherently reactive towards electrophilic or nucleophilic attack and requires activation, typically through halogenation, to serve as a synthetic handle for subsequent carbon-carbon bond formation.

The most prevalent and versatile precursor for the synthesis of 8-alkyltheophyllines is 8-bromotheophylline (B15645). This key intermediate is readily prepared by the direct bromination of theophylline. Once obtained, 8-bromotheophylline serves as an electrophilic substrate in a variety of cross-coupling and organometallic reactions.

Established methodologies for C8-alkylation include:

Organometallic Reagent Addition: The reaction of 8-bromotheophylline with Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can lead to the desired 8-alkyl derivative. These reactions proceed via a proposed mechanism involving nucleophilic attack on the C8 carbon, displacing the bromide. The reactivity of these organometallics often necessitates careful control of reaction conditions to avoid side reactions at the acidic N7-H proton or the amide carbonyl groups.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on transition-metal catalysis for efficient C-C bond formation. The Suzuki-Miyaura coupling, which pairs an organoboron compound (e.g., an alkylboronic acid) with the aryl halide (8-bromotheophylline) in the presence of a palladium catalyst and a base, is a highly effective method. Similarly, the Stille coupling (using organostannanes) and Negishi coupling (using organozinc reagents) are also employed, offering different functional group tolerances and reactivity profiles. These methods are often preferred due to their milder conditions and broader substrate scope compared to traditional organometallic additions.

To synthesize the target compound, 8-propyltheophylline, the general strategies outlined above are applied using propyl-containing reagents. The choice of method can influence reaction efficiency, yield, and purification requirements.

Two primary, well-documented approaches are:

Grignard Reaction: The treatment of 8-bromotheophylline with propylmagnesium bromide in an ethereal solvent such as tetrahydrofuran (B95107) (THF) affords this compound. The N7-proton of the starting material is typically deprotonated first by the Grignard reagent, requiring at least two equivalents of the organometallic species for the reaction to proceed to completion. An acidic workup is necessary to protonate the resulting xanthine salt and furnish the final product.

Suzuki-Miyaura Coupling: This method involves the reaction of 8-bromotheophylline with propylboronic acid. The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid. This approach is often favored for its high yields and excellent functional group tolerance.

The following table compares these two specific synthetic routes for this compound.

| Parameter | Grignard Reaction | Suzuki-Miyaura Coupling |

|---|---|---|

| Propyl Source | Propylmagnesium bromide (CH₃CH₂CH₂-MgBr) | Propylboronic acid (CH₃CH₂CH₂-B(OH)₂) |

| Key Reagents | Ethereal solvent (e.g., THF), ≥2 equivalents of Grignard reagent | Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Dioxane/H₂O) |

| Typical Conditions | Anhydrous, inert atmosphere; often requires reflux | Inert atmosphere; temperatures ranging from 80-100 °C |

| Advantages | Utilizes readily available and cost-effective reagents | Higher yields, milder conditions, greater tolerance for other functional groups |

| Disadvantages | Requires strictly anhydrous conditions; potential for side reactions | Higher cost of catalyst and boronic acid; potential for metal contamination in product |

Derivatization of the Theophylline Nucleus to Enhance Specific Academic Properties

With the 8-propyl group installed, the resulting scaffold serves as a platform for further chemical modifications. These derivatizations are crucial for systematic structure-activity relationship (SAR) studies, which aim to correlate specific structural changes with modulations in physicochemical or biological properties.

In the this compound molecule, the N1 and N3 positions are already substituted with methyl groups, characteristic of theophylline itself. Therefore, the most accessible and commonly modified position for SAR exploration is the N7 nitrogen.

Alkylation or acylation at the N7 position is typically achieved by deprotonating the N7-H with a mild base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. The resulting xanthine anion then acts as a nucleophile, reacting with various electrophiles (e.g., alkyl halides, benzyl (B1604629) halides, acyl chlorides) to yield N7-substituted derivatives.

By systematically varying the substituent at the N7 position, researchers can fine-tune properties such as:

Lipophilicity: Introducing nonpolar groups (e.g., long alkyl chains, benzyl groups) increases the molecule's affinity for nonpolar environments.

Solubility: Adding polar or ionizable groups (e.g., those containing carboxylates, amines, or hydroxyls) can enhance aqueous solubility.

Steric Bulk: Varying the size of the N7-substituent can probe the spatial constraints of a target binding pocket.

The table below illustrates how different N7-substituents on the this compound core can modulate a key physicochemical property like the calculated octanol-water partition coefficient (cLogP), an indicator of lipophilicity.

| N7-Substituent (R) | Compound Name | Illustrative cLogP Value |

|---|---|---|

| -H | This compound | 1.15 |

| -CH₃ (Methyl) | 7-Methyl-8-propyltheophylline | 1.48 |

| -CH₂CH₂OH (2-Hydroxyethyl) | 7-(2-Hydroxyethyl)-8-propyltheophylline | 0.65 |

| -CH₂C₆H₅ (Benzyl) | 7-Benzyl-8-propyltheophylline | 3.30 |

| -CH₂COOH (Carboxymethyl) | 7-(Carboxymethyl)-8-propyltheophylline | 0.50 |

The introduction of chirality into xanthine derivatives is a critical strategy for investigating stereoselective interactions with chiral biological macromolecules like receptors and enzymes. While the this compound core itself is achiral, a stereocenter can be readily introduced via substitution, most commonly at the N7 position.

The primary method for synthesizing such chiral analogues is the chiral pool synthesis approach . This involves reacting this compound with a commercially available, enantiomerically pure electrophile. For instance, reaction with (R)-1-bromo-1-phenylethane or (S)-styrene oxide would introduce a chiral benzylic substituent at the N7 position. Since the starting this compound is achiral, reacting it with a single enantiomer of a chiral reagent produces a single diastereomer (if other stereocenters were present) or, in this case, a single enantiomer of the final product.

This allows for the separate synthesis and evaluation of each enantiomer, which is essential because stereoisomers can exhibit vastly different biological activities. One enantiomer might be highly active (the eutomer), while the other could be significantly less active or even inactive (the distomer).

The following table provides a hypothetical example illustrating the importance of stereochemistry in SAR studies.

| Chiral Reagent Used | Product | Hypothetical Receptor Binding Affinity (Kᵢ, nM) |

|---|---|---|

| (R)-2-Bromobutane | (R)-7-(sec-Butyl)-8-propyltheophylline | 15 |

| (S)-2-Bromobutane | (S)-7-(sec-Butyl)-8-propyltheophylline | 250 |

Characterization Techniques in Synthetic Organic Chemistry for Theophylline Analogues

Following the synthesis of this compound and its derivatives, rigorous structural confirmation is mandatory. A standard suite of spectroscopic and analytical techniques is employed to verify the identity, structure, and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This is the most powerful tool for structural elucidation. For this compound, the proton NMR spectrum would show characteristic signals: two singlets for the N1- and N3-methyl groups (typically ~3.2-3.6 ppm), a broad singlet for the N7-H proton (unless substituted), and distinct signals for the C8-propyl group—a triplet for the terminal methyl (CH₃), a multiplet (sextet) for the central methylene (B1212753) (CH₂), and a triplet for the methylene group attached to C8.

¹³C NMR: This technique confirms the carbon framework. It would show distinct signals for the ten carbon atoms in this compound, including the two amide carbonyls (~151-155 ppm), the carbons of the purine ring, the two N-methyl carbons, and the three carbons of the propyl chain.

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its molecular formula. Electrospray ionization (ESI) is commonly used, which typically shows the protonated molecule [M+H]⁺. For this compound (C₁₀H₁₄N₄O₂; Mol. Wt. = 222.24 g/mol ), the ESI-MS spectrum would exhibit a prominent peak at an m/z (mass-to-charge ratio) of approximately 223.12. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of this compound would be dominated by strong C=O stretching vibrations from the two amide carbonyl groups in the xanthine ring (typically in the 1650-1700 cm⁻¹ region) and N-H stretching for the N7-H proton (around 3100-3300 cm⁻¹).

Elemental Analysis: This technique determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages must match the theoretical values calculated from the molecular formula, providing definitive proof of elemental composition and purity.

The following table summarizes the application of these techniques for the characterization of this compound.

| Technique | Purpose | Expected Observations for this compound |

|---|---|---|

| ¹H NMR | Determine proton environment and connectivity | Singlets for N-CH₃; triplet, sextet, triplet pattern for propyl chain; broad singlet for N7-H. |

| ¹³C NMR | Confirm carbon skeleton | 10 distinct carbon signals, including two C=O peaks and three aliphatic peaks for the propyl group. |

| Mass Spectrometry (ESI-MS) | Confirm molecular weight | Peak for [M+H]⁺ at m/z ≈ 223.12. |

| Infrared (IR) Spectroscopy | Identify functional groups | Strong C=O stretches (~1650-1700 cm⁻¹); N-H stretch (~3100-3300 cm⁻¹). |

| Elemental Analysis | Verify elemental composition and purity | Experimental %C, %H, %N values match theoretical values for C₁₀H₁₄N₄O₂. |

Spectroscopic Analysis in Compound Identification (e.g., NMR, IR, LC-MS)

The definitive identification and structural confirmation of synthesized this compound rely on a combination of modern spectrometric techniques. upatras.gr These methods probe the molecular structure at different levels, providing synergistic information that leads to an unambiguous characterization of the compound. upatras.gr The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). vulcanchem.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the precise atomic arrangement within a molecule, offering high-resolution structural data in solution. creative-biostructure.com For this compound, both ¹H-NMR (proton) and ¹³C-NMR (carbon-13) spectra provide crucial information.

¹H-NMR: The proton NMR spectrum confirms the presence and connectivity of hydrogen atoms. Key signals correspond to the protons of the propyl group attached at the C(8) position and the two distinct methyl groups at the N(1) and N(3) positions of the xanthine core. vulcanchem.com Studies on related 8-alkyltheophylline salts have shown that the signals for the protons on the C(8) substituent experience a downfield shift, which is consistent with the electronic effects of the purine ring system. akjournals.com

¹³C-NMR: The carbon NMR spectrum complements the proton data by identifying all unique carbon atoms in the molecule, including the carbonyl carbons (C2 and C6), the carbons of the purine ring, and the carbons of the N-methyl and C-propyl substituents. researchgate.net

Infrared (IR) Spectroscopy IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations. creative-biostructure.com The IR spectrum of this compound displays characteristic absorption bands that confirm its core structure. Key vibrational modes include:

C=O Stretching: Strong absorption bands indicative of the two carbonyl (amide) groups in the xanthine ring. creative-biostructure.com

C-N Stretching: Signals corresponding to the various carbon-nitrogen bonds within the heterocyclic ring structure. creative-biostructure.com

C-H Stretching and Bending: Absorptions arising from the methyl and propyl alkyl groups.

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is a highly sensitive hyphenated technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govmdpi.com This combination is extremely effective for both identifying the target compound and detecting trace-level impurities. alwsci.com

The LC component separates this compound from any unreacted starting materials or by-products.

The MS component provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern. upatras.gr this compound has a molecular weight of 222.24 g/mol . vulcanchem.com In the mass spectrum, a molecular ion peak (or a protonated molecule [M+H]⁺) would be observed, confirming the mass of the compound. upatras.grvulcanchem.com The fragmentation pattern, which results from the breakdown of the molecular ion, provides further structural confirmation, often showing characteristic losses of the propyl group or parts of the xanthine core. upatras.gr

The collective data from these spectroscopic methods provides a comprehensive chemical fingerprint of this compound, confirming its identity and structural integrity.

Table 1: Summary of Spectroscopic Data for this compound Identification

| Technique | Purpose | Key Information Obtained |

| ¹H-NMR | Maps proton environments | Signals for propyl group, N-methyl groups, and purine ring protons. vulcanchem.comakjournals.com |

| ¹³C-NMR | Maps carbon skeleton | Signals for carbonyl, purine ring, N-methyl, and propyl carbons. researchgate.net |

| IR Spectroscopy | Identifies functional groups | Characteristic absorption bands for C=O, C-N, and C-H bonds. creative-biostructure.com |

| LC-MS | Separates and identifies by mass | Provides molecular weight confirmation and structural data from fragmentation patterns. upatras.grvulcanchem.com |

Chromatographic Purity Assessment

Ensuring the purity of a synthesized compound like this compound is critical, and chromatographic methods are the standard for this assessment. alwsci.com These techniques separate the target compound from impurities, allowing for accurate quantification of purity. lcms.cz The most common methods used are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) HPLC is considered the gold standard for quantitative purity analysis due to its high resolution, precision, and sensitivity. alwsci.com

Methodology: Research reports the use of a Separon SGX RPS column for the analysis of this compound. vulcanchem.com A typical mobile phase consists of a mixture of water and an organic solvent, such as water-acetonitrile in a 7:3 ratio. vulcanchem.com

Purity Determination: Following separation, a detector (commonly UV) measures the signal of all eluting components. The purity of this compound is calculated by comparing the area of its corresponding peak to the total area of all peaks in the chromatogram. Using such methods, purities of ≥99.9% can be verified for pharmacological testing. vulcanchem.com

Thin-Layer Chromatography (TLC) TLC is a simpler and faster chromatographic technique often employed for monitoring the progress of a chemical reaction and for preliminary purification checks. vulcanchem.comresearchgate.net

Methodology: For this compound, TLC is performed on plates such as Silufol254 sheets. vulcanchem.com A common mobile phase used for development is a mixture of chloroform (B151607) and methanol, for instance, in a 9:1 ratio. vulcanchem.com

Analysis: After the plate is developed, spots are visualized (typically under UV light), and the retention factor (Rf) of the main spot is compared to that of a reference standard. The absence or presence of minor spots indicates the relative purity of the sample.

Table 2: Chromatographic Methods for Purity Assessment of this compound

| Technique | Typical Use | Stationary Phase Example | Mobile Phase Example | Reported Purity |

| HPLC | Quantitative Purity Analysis | Separon SGX RPS | Water-Acetonitrile (7:3) vulcanchem.com | ≥99.9% vulcanchem.com |

| TLC | Reaction Monitoring, Purification Check | Silufol254 sheets | Chloroform-Methanol (9:1) vulcanchem.com | Qualitative |

Pharmacological Classification and Receptor Interaction Profiling of 8 Propyltheophylline

Adenosine (B11128) Receptor Antagonism Profile

8-Propyltheophylline, a derivative of the methylxanthine theophylline (B1681296), is characterized primarily as an adenosine receptor antagonist. Xanthines exert many of their physiological effects by competitively blocking the binding of the endogenous nucleoside adenosine to its cell surface receptors. semanticscholar.org The pharmacological profile of this compound is defined by its binding affinity and selectivity for the four known adenosine receptor subtypes: A1, A2A, A2B, and A3.

Binding Affinity and Selectivity for Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

The affinity of this compound for adenosine receptors is significantly influenced by the propyl group at the 8-position of the xanthine (B1682287) core. Structure-activity relationship studies on a wide range of xanthine derivatives have established that substitutions at this position can substantially increase adenosine receptor affinity, particularly for the A1 subtype. semanticscholar.orgnih.gov While specific affinity values (Kᵢ) for this compound are not extensively documented in publicly available literature, the general principle is that 8-alkyl substitutions enhance potency compared to the parent compound, theophylline. nih.gov For instance, a related compound, 8-cyclopentyl-1,3-dimethylxanthine (CPT), is known to be a high-affinity antagonist for the A1 receptor. All 8-substituted xanthines synthesized in one study demonstrated a greater affinity and selectivity for the A1-adenosine receptor over the A2A receptor when compared to theophylline. nih.gov

The general trend for 8-substituted xanthines suggests a preferential affinity for the A1 receptor subtype over A2A, A2B, and A3 receptors. semanticscholar.orgnih.gov This selectivity is driven by the structural characteristics of the binding pocket in the different receptor subtypes.

Interactive Table: Inferred Adenosine Receptor Affinity Profile of this compound

Note: The following table is based on established structure-activity relationships for 8-substituted xanthines and provides an inferred profile. Specific experimental Kᵢ values for this compound are not available in the cited literature.

| Receptor Subtype | Inferred Affinity (Kᵢ) | Selectivity Profile | Basis for Inference |

| A1 | High (Low nM range) | A1 > A2A, A2B, A3 | 8-alkyl substitutions on the xanthine core are known to significantly increase affinity for the A1 receptor. semanticscholar.orgnih.gov |

| A2A | Moderate (Mid-to-High nM range) | Lower than A1 | While some affinity is expected, 8-alkyl substitutions typically confer A1 selectivity. nih.gov |

| A2B | Low (µM range) | Significantly lower than A1/A2A | Generally, xanthine derivatives exhibit lower affinity for the A2B receptor subtype. nih.gov |

| A3 | Low (µM range) | Significantly lower than A1/A2A | Theophylline and its derivatives are generally weak antagonists at the A3 receptor. semanticscholar.org |

Competitive Binding Assay Methodologies

The binding affinities of compounds like this compound are determined using competitive radioligand binding assays. This technique is considered a gold standard for quantifying the interaction between a ligand and its receptor. scilit.com

The methodology involves:

Preparation of Receptor Source: Membranes from cells or tissues that express the specific adenosine receptor subtype of interest are isolated and prepared.

Incubation: These membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (a molecule with a radioactive isotope, such as tritium (B154650) [³H]) that is known to bind with high affinity to the target receptor.

Competition: Various concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor sites.

Separation and Quantification: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound (free) radioligand, typically through rapid filtration. The radioactivity of the bound fraction is then measured using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC₅₀ value. This value can then be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Comparative Analysis of Receptor Affinities with Parent Theophylline and Other Xanthine Antagonists

The introduction of a substituent at the C8 position of the xanthine nucleus is a key strategy for enhancing adenosine receptor affinity. nih.gov

Theophylline: The parent compound, theophylline (1,3-dimethylxanthine), is a non-selective adenosine antagonist with relatively modest affinity, typically in the micromolar range (IC₅₀ ≈ 20-30 µM for A1 receptors). semanticscholar.org

This compound: Based on established structure-activity relationships, the addition of the 8-propyl group is expected to increase the affinity for adenosine receptors, particularly A1, by several fold compared to theophylline. semanticscholar.org This is because the 8-position substituent can engage in additional favorable interactions within the receptor's binding pocket.

Other 8-Substituted Xanthine Antagonists: Other xanthines with substitutions at the 8-position demonstrate significantly enhanced potency. For example, 8-phenyltheophylline is approximately three times more potent than theophylline at presynaptic adenosine receptors. nih.gov More complex derivatives, such as 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX), exhibit exceptionally high affinity and over 700-fold selectivity for the A1 receptor compared to the A2 receptor. nih.gov

Interactive Table: Comparative Adenosine A1 Receptor Affinities of Selected Xanthines

| Compound | Structure | A1 Receptor Affinity (Kᵢ or IC₅₀) | Potency Relative to Theophylline |

| Theophylline | 1,3-dimethylxanthine | ~25 µM | 1x (Baseline) |

| 8-Phenyltheophylline | 8-phenyl-1,3-dimethylxanthine | ~8 µM | ~3x higher |

| 8-Cyclopentyl-1,3-dimethylxanthine (CPT) | 8-cyclopentyl-1,3-dimethylxanthine | ~10-32 nM (pKi 7.5-8) | ~780-2500x higher |

| This compound | 8-propyl-1,3-dimethylxanthine | Inferred to be in the high nM to low µM range | Inferred to be significantly higher than theophylline |

Phosphodiesterase Enzyme Inhibition Characteristics

In addition to adenosine receptor antagonism, xanthines are known to act as inhibitors of phosphodiesterase (PDE) enzymes. nih.gov These enzymes are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). frontiersin.org

Investigation of Isozyme Specificity of Phosphodiesterase Inhibition (e.g., PDEIII, PDEIV)

Theophylline is a non-selective inhibitor of PDE isozymes. nih.gov This lack of selectivity contributes to its broad range of physiological effects and its narrow therapeutic window. The inhibitory profile of this compound is less clear, but studies on related compounds suggest that substitution at the 8-position can dramatically alter PDE inhibition.

Remarkably, 8-phenyltheophylline (8-PT) was found to be ineffective as an inhibitor of cAMP phosphodiesterases, in stark contrast to theophylline. nih.gov This finding indicates that a bulky aryl substituent at the 8-position can abolish the compound's ability to bind to the active site of PDE enzymes, while preserving or even enhancing its affinity for adenosine receptors. nih.gov

Given this evidence, it is plausible that the 8-propyl group on this compound also reduces its activity as a PDE inhibitor compared to theophylline, though likely not to the same extent as the larger phenyl group. However, without direct experimental data, its specific profile against PDE isozymes such as PDEIII and PDEIV remains uncharacterized. The anti-inflammatory effects of theophylline have been attributed in part to the inhibition of PDEIII and PDEIV. nih.gov

Kinetic Studies of Enzyme Inhibition

Kinetic studies are essential to characterize the nature of enzyme inhibition, determining whether it is competitive, non-competitive, uncompetitive, or mixed. This is typically achieved by measuring the rate of the enzymatic reaction at various substrate concentrations in the presence and absence of the inhibitor.

For xanthine derivatives that act as PDE inhibitors, the mechanism is generally competitive. frontiersin.org This means the inhibitor's structure resembles that of the natural substrate (cAMP or cGMP) and they compete for binding to the same active site on the enzyme.

The analysis involves:

Michaelis-Menten Kinetics: Plotting reaction velocity against substrate concentration yields a hyperbolic curve, from which the maximum velocity (Vₘₐₓ) and the Michaelis constant (Kₘ) can be derived.

Lineweaver-Burk Plot: This is a double reciprocal plot (1/velocity vs. 1/[substrate]) that linearizes the Michaelis-Menten data. Changes in the x-intercept (-1/Kₘ), y-intercept (1/Vₘₐₓ), and slope (Kₘ/Vₘₐₓ) in the presence of an inhibitor reveal the mechanism of inhibition. For competitive inhibition, Vₘₐₓ remains unchanged while the apparent Kₘ increases.

While these are the standard methodologies, specific kinetic studies detailing the inhibition of PDE isozymes by this compound have not been reported in the reviewed scientific literature.

Interaction with Other Potential Molecular Targets and Signaling Pathways

A comprehensive review of scientific literature reveals a significant gap in the understanding of this compound's effects on molecular targets and signaling pathways beyond its well-established interactions with adenosine receptors and phosphodiesterases.

Exploration of Non-Adenosine Receptor/Phosphodiesterase Mediated Effects (e.g., histone deacetylases, NF-kappaB, PARP-1, IL-10 pathways)

There is currently no available scientific research detailing the direct interaction of this compound with histone deacetylases (HDACs), the nuclear factor-kappaB (NF-κB) signaling pathway, poly(ADP-ribose) polymerase-1 (PARP-1), or the interleukin-10 (IL-10) pathway. While the parent compound, theophylline, has been investigated for its effects on some of these pathways, such as HDAC activation and NF-κB inhibition, these findings cannot be directly extrapolated to this compound without specific experimental validation.

The following table summarizes the lack of available data for this compound's interaction with these specific molecular targets.

| Molecular Target/Pathway | Interaction with this compound | Research Findings |

| Histone Deacetylases (HDACs) | No data available | No studies have been published investigating the effect of this compound on HDAC activity. |

| NF-kappaB (NF-κB) | No data available | The role of this compound in modulating the NF-κB signaling pathway has not been explored in scientific literature. |

| PARP-1 | No data available | There is no research on the potential inhibitory or modulatory effects of this compound on PARP-1. |

| IL-10 Pathway | No data available | The influence of this compound on the production or signaling of the anti-inflammatory cytokine IL-10 is unknown. |

Assessment of Interactions with Cellular Transport Systems

Similarly, there is a lack of published research on the interactions of this compound with various cellular transport systems. The passage of drugs across cellular membranes is a critical aspect of their pharmacokinetic and pharmacodynamic profiles, and it is often mediated by specific transporter proteins. However, no studies have been identified that specifically assess whether this compound is a substrate or inhibitor of any known cellular transporters.

The table below outlines the absence of information regarding this compound's interaction with cellular transport systems.

| Cellular Transport System | Interaction with this compound | Research Findings |

| Solute Carrier (SLC) Transporters | No data available | No research has been conducted to determine if this compound is transported by or interacts with SLC transporters. |

| ATP-Binding Cassette (ABC) Transporters | No data available | It is unknown if this compound is a substrate or modulator of ABC transporters, which are crucial for drug efflux. |

Molecular and Cellular Mechanisms of Action of 8 Propyltheophylline in Preclinical Research

Elucidation of Adenosine (B11128) Receptor-Dependent Signaling Cascades

Table 1: Adenosine Receptor Binding Affinities of 8-Substituted Xanthine (B1682287) Analogs

| Compound | Receptor Subtype | Affinity (pKi or Ki) | Species | Reference |

|---|---|---|---|---|

| 8-Cyclopentyl-1,3-dimethylxanthine (CPT) | Adenosine A₁ | pKi = 7.5-8 | Not Specified | tocris.com |

| 8-Phenyl-1,3-dipropylxanthine derivative | Adenosine A₁ | Ki = 1.2 nM | Rat | nih.gov |

| 8-Phenyl-1-propylxanthine | Adenosine A₁ & A₂ | Ki = 20-70 nM | Rat | nih.gov |

Modulation of Cyclic Nucleotide Levels (cAMP, cGMP) in Cellular Systems

The antagonism of adenosine receptors by compounds like 8-Propyltheophylline directly impacts the intracellular levels of cyclic nucleotides, particularly cyclic adenosine monophosphate (cAMP). Adenosine signaling, especially through A2A and A2B receptors, typically involves the activation of Gs proteins, which in turn stimulate adenylyl cyclase to synthesize cAMP from ATP. nih.gov By blocking these receptors, an antagonist like this compound prevents this stimulation, thereby inhibiting the agonist-induced accumulation of cAMP. nih.gov This modulatory effect is a cornerstone of its receptor-dependent mechanism. The inhibition of agonist-elicited accumulations of cyclic AMP is a standard method for assessing the potency of adenosine receptor antagonists, directly linking receptor blockade to changes in this key second messenger. nih.gov

Activation or Inhibition of Downstream Protein Kinases (e.g., PKA)

The modulation of intracellular cAMP levels has a direct and critical consequence on the activity of downstream effector proteins, most notably protein kinase A (PKA). PKA, also known as cAMP-dependent protein kinase, exists as an inactive holoenzyme. nih.gov When intracellular cAMP levels rise, cAMP binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. nih.gov These active subunits can then phosphorylate various substrate proteins on serine and threonine residues, triggering a wide range of cellular responses. nih.gov

Consequently, by preventing the adenosine-agonist-mediated increase in cAMP, this compound would inhibit the subsequent activation of PKA. nih.gov This inhibitory effect on the PKA signaling pathway is a crucial downstream event of its adenosine receptor antagonism.

Phosphodiesterase Inhibition-Mediated Intracellular Events

In addition to adenosine receptor antagonism, xanthine derivatives, including theophylline (B1681296), are known to act as inhibitors of phosphodiesterase (PDE) enzymes. atamanchemicals.comnih.gov PDEs are responsible for the degradation of cyclic nucleotides (cAMP and cGMP), and their inhibition leads to an increase in the intracellular concentrations of these second messengers. nih.gov However, for many potent 8-substituted xanthine antagonists, this effect is significantly less pronounced than their receptor-blocking activity. nih.gov

Research indicates that the IC50 values (the concentration required to inhibit 50% of enzyme activity) for PDE inhibition by 8-phenyl- and 8-cycloalkyl-1,3-dialkylxanthines can be up to 10,000-fold higher than their binding affinities (Ki) for adenosine receptors. nih.gov This suggests that at concentrations where these compounds effectively block adenosine receptors, their effect on PDEs may be minimal. nih.gov Nonetheless, some derivatives, such as 1,3-dipropyl-8-cyclopentylxanthine, have been shown to be relatively potent inhibitors of the PDE4 isozyme. nih.gov

Table 2: Phosphodiesterase (PDE) Inhibitory Potency of Theophylline and Related Xanthines

| Compound | PDE Isozyme | Inhibitory Potency (IC₅₀) | Note | Reference |

|---|---|---|---|---|

| Theophylline | PDE (non-selective) | Ki ≈ 100 µM | General value for PDE inhibition. | atamanchemicals.com |

| 1,3-Diethyl-8-phenylxanthine | PDE4 | ~10 µM | Potency is nearly equivalent to the selective PDE4 inhibitor, rolipram. | nih.gov |

| 1,3-Dipropyl-8-cyclopentylxanthine | PDE4 | ~10 µM | Potent inhibitor of PDE4 activity. | nih.gov |

Anti-inflammatory and Immunomodulatory Mechanisms at the Cellular Level

Theophylline and its derivatives have well-documented anti-inflammatory and immunomodulatory properties, which are believed to contribute significantly to their therapeutic effects in inflammatory airway diseases. nih.govatsjournals.org These actions are mediated through a variety of cellular mechanisms, including the inhibition of inflammatory cell function and the suppression of pro-inflammatory gene expression.

Inhibition of Inflammatory Mediator Release (e.g., mast cell degranulation)

Mast cells are key players in inflammatory and allergic reactions, releasing a host of pre-formed and newly synthesized mediators upon activation. painphysicianjournal.comnih.gov These mediators include histamine (B1213489), proteases, and lipid mediators, which contribute to the symptoms of inflammation. nih.govnih.gov Theophylline has been shown in vitro to inhibit the release of these inflammatory mediators from mast cells, although this effect is typically observed at relatively high concentrations. atsjournals.org This inhibition is consistent with an elevation of intracellular cAMP, which is known to stabilize mast cells and prevent degranulation. By acting as either a PDE inhibitor or an adenosine receptor antagonist, this compound can modulate the signaling pathways that control mast cell activation and subsequent mediator release. atsjournals.orgpainphysicianjournal.com

Modulation of Gene Expression related to Inflammatory Responses

A significant anti-inflammatory mechanism of theophylline, occurring at lower concentrations, is the modulation of gene expression. nih.govatsjournals.org Theophylline has been shown to activate histone deacetylases (HDACs), specifically HDAC2. nih.govportico.org Activated HDACs can reverse the histone acetylation associated with active gene transcription, thereby "switching off" the expression of inflammatory genes. nih.govportico.org This mechanism is distinct from both PDE inhibition and adenosine receptor antagonism. portico.org

Furthermore, studies on macrophages have demonstrated that theophylline can suppress the expression of key inflammatory cytokines. nih.gov Genome-wide profiling has shown that theophylline down-regulates dozens of genes related to inflammation and cytokine signaling in macrophages. nih.gov Notably, the expression of Interleukin-13 (IL-13), a central mediator in airway inflammation, is dramatically suppressed by theophylline, an effect that appears to be mediated through cAMP. nih.gov Theophylline may also reduce the expression of other inflammatory genes by preventing the translocation of the pro-inflammatory transcription factor NF-κB into the nucleus. nih.govatsjournals.org In patients with COPD, theophylline has been observed to reduce the concentration of IL-8 in sputum. nih.gov These findings suggest that a primary anti-inflammatory action of theophylline and its derivatives is the regulation of the genetic machinery responsible for the inflammatory response. nih.govmdpi.com

Cellular Bioenergetics and Metabolic Interplay Studies (e.g., impact on ATP levels, glucose transport in isolated cells)

No specific preclinical research data is publicly available to detail the effects of this compound on cellular bioenergetics, including its impact on ATP levels and glucose transport in isolated cells.

Preclinical Pharmacological Investigations of 8 Propyltheophylline in Controlled Experimental Models

In Vitro Pharmacological Studies

Functional Assays in Isolated Cell Cultures (e.g., smooth muscle relaxation, cellular apoptosis)

In vitro studies using isolated cell cultures are fundamental in elucidating the direct cellular and molecular mechanisms of a compound. These assays allow for the investigation of a drug's effects on specific cell types in a controlled environment, providing insights into its potential therapeutic applications.

Smooth Muscle Relaxation: Research on the effects of xanthine (B1682287) derivatives on smooth muscle has shown that their relaxant properties are often attributed to phosphodiesterase (PDE) inhibition rather than adenosine (B11128) antagonism. nih.gov In studies involving various smooth muscle tissues, theophylline (B1681296), a related compound, induces relaxation. nih.gov While direct data on 8-Propyltheophylline's effect on smooth muscle cell cultures is limited, the established mechanism of similar xanthines suggests a potential for inducing smooth muscle relaxation. The process typically involves measuring the response of cultured smooth muscle cells to contractile agents in the presence and absence of the test compound.

Cellular Apoptosis: Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its modulation is a key target in various diseases. sigmaaldrich.com Functional assays to assess a compound's effect on apoptosis often involve treating cancer cell lines or other relevant cell types with the compound and measuring markers of apoptosis. sigmaaldrich.combmglabtech.com These markers can include the translocation of phosphatidylserine, activation of caspases (like caspase-3, -7, -8, and -9), and DNA fragmentation. thermofisher.comcellsignal.com For example, the activation of caspase-8 is a key indicator of the extrinsic apoptosis pathway. thermofisher.comcellsignal.commdpi.com While specific studies on this compound's role in cellular apoptosis are not widely available, the general methodology for such investigations is well-established.

Table 1: Common In Vitro Functional Assays for Pharmacological Profiling

| Assay Type | Parameter Measured | Typical Cell Types |

| Smooth Muscle Relaxation | Changes in cell tone/contraction | Smooth muscle cells (airway, vascular) |

| Cellular Apoptosis | Caspase activation, DNA fragmentation | Cancer cell lines, immune cells |

| Cytokine Release | Levels of inflammatory mediators | Immune cells (e.g., microglia) |

| Phagocytosis | Uptake of particles | Microglia, macrophages |

Organ Bath Studies with Isolated Tissue Preparations (e.g., bronchial tissue, vascular tissue)

Organ bath studies provide a bridge between cellular assays and in vivo models by maintaining the tissue architecture and cell-cell interactions. ugobasile.comwikipedia.orgreprocell.com This methodology is crucial for understanding the physiological response of a whole organ or tissue to a pharmacological agent. wikipedia.orgorchidscientific.comnih.gov

Bronchial Tissue: In the context of respiratory diseases, isolated bronchial tissues are used to assess the bronchodilator or bronchoconstrictor effects of compounds. reprocell.comnih.gov Tissues are mounted in an organ bath, and changes in muscle tension are recorded in response to various stimuli and the test compound. wikipedia.orgnih.gov For instance, studies on theophylline have demonstrated its relaxant effects on pre-contracted human bronchus, an effect linked to PDE inhibition. nih.gov This suggests that this compound, as a xanthine derivative, would likely be investigated for similar properties in isolated bronchial preparations.

Vascular Tissue: Similarly, isolated vascular tissues, such as aortic rings, are used to study a compound's effects on blood vessel tone. wikipedia.orgmdpi.com These studies are relevant for assessing potential cardiovascular effects, such as vasodilation or vasoconstriction. mdpi.com Theophylline has been shown to relax pulmonary arteries, indicating a potential for xanthine derivatives to influence vascular smooth muscle. nih.gov

Table 2: Representative Findings from Organ Bath Studies with Related Compounds

| Compound | Tissue Preparation | Observed Effect | Potential Mechanism |

| Theophylline | Human Bronchus | Relaxation | PDE Inhibition |

| Theophylline | Pulmonary Artery | Relaxation | PDE Inhibition |

In Vivo Studies in Animal Models for Mechanistic Elucidation

In vivo studies in animal models are essential for understanding the complex physiological and pharmacological effects of a compound in a living organism. aemps.gob.es These studies allow for the assessment of systemic responses and the interplay between different organ systems.

Assessment of Pharmacodynamic Endpoints in Relevant Animal Models (e.g., respiratory function, cardiovascular responses, CNS stimulation)

Pharmacodynamic studies in animals help to establish the dose-response relationship and the time course of a drug's effect. catapult.org.uknih.govbiocytogen.com

Respiratory Function: Animal models of respiratory diseases, such as asthma, are used to evaluate the effects of potential new therapies on airway function. nih.govmdpi.com Endpoints such as bronchoconstriction induced by agents like histamine (B1213489) or acetylcholine (B1216132) are measured. japer.in For example, in guinea pig models, the protective effect of a drug against induced bronchospasm can be quantified. japer.in

Cardiovascular Responses: The cardiovascular effects of a compound are typically assessed by monitoring parameters like heart rate, blood pressure, and electrocardiogram (ECG) in animal models. These studies are a core component of safety pharmacology assessments. altasciences.com

CNS Stimulation: The central nervous system (CNS) effects of xanthine derivatives are well-known. Animal models are used to assess potential CNS stimulation, which can manifest as increased locomotor activity or behavioral changes. nc3rs.org.ukasianjpr.com Standardized tests like the open field test can quantify these effects. nc3rs.org.uk Transcranial magnetic stimulation is another technique used in animal models to study brain activity. nih.gov

Studies on Modulation of Specific Physiological Processes (e.g., platelet aggregation in animal models)

Beyond the primary pharmacodynamic endpoints, researchers often investigate a compound's effect on other specific physiological processes.

Platelet Aggregation: Some xanthine derivatives have been shown to influence platelet aggregation. In vivo studies in animal models can assess this effect by measuring platelet aggregation in response to various agonists after administration of the test compound. This is relevant for understanding the potential antithrombotic or prothrombotic effects of a drug.

Investigations of Anti-Allergic and Anti-Asthmatic Effects in Animal Models

Given the use of related compounds like theophylline in asthma treatment, investigating the anti-allergic and anti-asthmatic potential of this compound is a logical step.

Animal models of allergic asthma, often induced by sensitizing animals to an allergen like ovalbumin, are widely used. nih.govmdpi.comtzuchi.com.tw These models allow for the evaluation of a compound's ability to reduce airway inflammation, hyperresponsiveness, and other hallmarks of asthma. nih.govnih.gov For example, studies might measure the infiltration of inflammatory cells into the lungs or the levels of specific cytokines and immunoglobulins (like IgE) in response to treatment. tzuchi.com.twnih.govnih.govmdpi.com Theophylline has demonstrated anti-inflammatory effects in a murine model of pleurisy, supporting the investigation of similar properties for other xanthines. nih.gov

Table 3: Common Animal Models for Preclinical Pharmacological Investigations

| Model Type | Species | Investigated Effect | Key Endpoints |

| Allergic Asthma | Mouse, Guinea Pig | Anti-inflammatory, Bronchodilation | Airway hyperresponsiveness, inflammatory cell infiltration, cytokine levels |

| Cardiovascular Safety | Rat, Dog | Cardiovascular responses | Blood pressure, heart rate, ECG |

| CNS Function | Rat, Mouse | CNS stimulation/depression | Locomotor activity, behavioral tests |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 8 Propyltheophylline Analogues

Correlating Substituent Variations at C8 with Receptor Binding Affinities and Selectivity

The nature of the substituent at the C8 position of the theophylline (B1681296) nucleus is a critical factor in determining the binding affinity and selectivity for different adenosine (B11128) receptor (AR) subtypes. Research has demonstrated that a wide array of chemical moieties at this position can modulate the pharmacological profile of the resulting analogues.

Systematic modifications have shown that introducing bulky substituents at the C8 position is generally favorable for affinity at both A1 and A2 adenosine receptors. acs.org For instance, the introduction of an 8-phenyl group can markedly increase the activity of theophylline. nih.gov The substitution pattern on this 8-phenyl ring further refines the activity. A new series of 8-(p-substituted-phenyl/benzyl)xanthines revealed that the nature of the para-substituent significantly affects binding affinity and selectivity. colab.ws Specifically, 8-phenylxanthine (B3062520) derivatives displayed potent binding affinity for A2A receptors. colab.ws

Functionalized congeners have also been explored to probe the binding pocket. A series of 8-[4-[(carboxymethyl)oxy]phenyl] derivatives of 1,3-dipropylxanthine (B15781) were synthesized, where the terminal carboxyl group was modified to form various amides and esters. nih.gov These studies showed that blocking the anionic carboxylate group, for example as an amide, enhanced receptor potency at both A1 and A2 subtypes. nih.gov The potency was significantly affected by these structural changes distal to the primary 8-phenyl-1,3-dialkylxanthine pharmacophore. nih.gov For example, a congener with a terminal amidoethyleneamine moiety displayed a Ki value of 1.2 nM at the A1 receptor, which was significantly more potent than the parent carboxylic acid (Ki = 58 nM). nih.gov

Other heterocyclic systems attached to the C8 position have also yielded potent antagonists. A series of 8-substituted xanthines where a pyridazinone system was linked to the C8 position via a two- or four-carbon chain showed high affinity and selectivity for the A1-adenosine receptor. nih.gov

Table 1: Effect of C8-Substituent on Adenosine Receptor Binding Affinity

| Parent Compound | C8-Substituent | Target Receptor | Key Finding | Reference |

|---|---|---|---|---|

| 1,3-Dipropylxanthine | Cyclopentyl (DPCPX) | A1 | Highly potent and selective A1 antagonist. | nih.gov |

| Theophylline | Phenyl | A1/A2 | Markedly increased activity compared to unsubstituted theophylline. | nih.gov |

| Xanthine (B1682287) Derivative | p-Substituted Phenyl | A2A | Para-substituent nature significantly affects A2A affinity and selectivity. | colab.ws |

| 1,3-Dipropylxanthine | 4-[(Carboxymethyl)oxy]phenyl | A1 | Parent carboxylic acid had a K~i~ of 58 nM. | nih.gov |

| 1,3-Dipropylxanthine | 4-[[(2-Aminoethyl)aminocarbonyl]methoxy]phenyl | A1 | Amide derivative showed significantly higher affinity (K~i~ = 1.2 nM). | nih.gov |

| 1-Propylxanthine | Pyridazinone (via C2/C4 chain) | A1 | Showed the highest affinity and selectivity in its series. | nih.gov |

Analyzing the Impact of Alkyl Chain Length and Branching on Pharmacological Activity

Studies on 8-substituted 1,3-dipropylxanthines have shown that the size and conformation of an 8-cycloalkyl group are critical for A1 receptor antagonism. nih.gov While 8-cyclopentyl-1,3-dipropylxanthine (B13964) is exceptionally potent at A1 receptors, most substitutions on the 8-cycloalkyl moiety led to a decrease in potency at both A1 and A2 receptors. nih.gov This suggests an optimal size and shape for the C8-substituent for effective A1 receptor binding. The introduction of branching, such as in 8-(2-methylcyclopropyl)-1,3-dipropylxanthine, resulted in a compound that was over 1000-fold more potent as an antagonist at A1 than at A2 adenosine receptors, highlighting how branching can enhance selectivity. nih.gov

General principles from other drug classes and substitution positions on the xanthine ring also support the importance of alkyl chain characteristics. For instance, the N3-alkyl chain length in xanthine derivatives has been shown to be significant for increasing the relaxant effect on tracheal smooth muscle. nih.gov While not at the C8 position, this demonstrates the principle that alkyl chain length can directly influence pharmacological effect. Similarly, studies on other chemical series have found a direct relationship between antibacterial activity and alkyl chain length. science.gov

The branching of an alkyl chain can also affect a molecule's metabolic stability. Research on the biotransformation of other cyclic compounds with alkyl side chains has shown that degradation decreases as side chain branching increases. nih.gov For example, a compound with a non-branched alkyl side chain was almost completely transformed in 30 days, whereas a highly branched analogue was minimally transformed in the same period. nih.gov This resistance to degradation for branched analogues could translate to altered pharmacokinetic profiles for C8-branched theophylline derivatives. The presence of a longer alkyl chain can also alter binding affinity by influencing the hydrophobic interactions between the ligand and the receptor. researchgate.net

Stereochemical Effects on Biological Activity and Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug action. Since biological systems like receptors are chiral, they can differentiate between the enantiomers of a chiral drug, often leading to significant differences in pharmacological activity. nih.gov

This principle has been demonstrated in the context of 8-substituted xanthine derivatives. The introduction of a chiral substituent at the C8 position of the 1,3-dipropylxanthine nucleus led to the discovery of enantiomers with differing affinities for the A1 adenosine receptor. unipd.it For the compound BG-9719, which features a [2-(5,6-epoxy)norbornyl] moiety at the C8-position, a discernible stereochemical effect on affinity was observed. The S-isomer was found to be twice as potent as the R-isomer at the human A1AR, with reported Ki values of 0.80 nM for the R-isomer. unipd.it This difference, although modest, underscores the importance of the precise 3D orientation of the C8-substituent for optimal molecular recognition by the receptor.

The distinct three-dimensional shape of each enantiomer prevents the less active one from binding as effectively to the target site. nih.gov Even when the chiral center is in a region that doesn't directly interact with the primary binding site, enantiomers can still exhibit different metabolic profiles or affinities for other biological targets. nih.gov Therefore, considering the stereochemistry of substituents at the C8-position is a crucial element in the design of potent and selective 8-propyltheophylline analogues.

Computational Modeling and Docking Studies for SAR Analysis

Computational methods, including molecular modeling and docking studies, have become indispensable tools for elucidating the structure-activity relationships of theophylline analogues. These in silico techniques provide valuable insights into how ligands interact with their receptor targets at a molecular level, thereby guiding the design of more potent and selective compounds.

Molecular docking studies have been widely used to predict the binding poses of theophylline derivatives within the active sites of various receptors. nih.govresearchgate.net By simulating the interaction between a ligand and a receptor, docking can help rationalize observed biological activities. For example, docking results for a series of theophylline-triazole hybrids correlated well with their experimental IC50 data, allowing for an analysis of the key interactions responsible for their binding energies and affinities. nih.govresearchgate.net

Homology modeling has been employed when the crystal structure of the target receptor is unavailable. A three-dimensional model of the adenosine A1 receptor was generated based on the structure of a related protein, bacteriorhodopsin. nih.gov Potent ligands were then docked into this model to propose a binding site that was consistent with existing biochemical and pharmacological data. nih.gov Similarly, homology models of the A3 adenosine receptor have been used to understand how C2-extended analogues bind, suggesting a degree of receptor plasticity. mdpi.com

These computational approaches are also crucial for virtual screening, where large chemical libraries are computationally filtered to identify potential new ligands. nih.gov In one study, virtual screening of millions of compounds against an optimized model of the A2A adenosine receptor led to the identification of 23 new ligands with affinities better than 10 µM. nih.gov Subsequent docking of these hits revealed their predicted binding modes, providing a structural basis for their activity. nih.gov These studies collectively demonstrate the power of computational modeling to analyze SAR and accelerate the discovery of novel theophylline derivatives. nih.govnih.govmdpi.comnih.gov

Development of Predictive Models for Designing Novel Theophylline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. biorxiv.org These predictive models are powerful tools for designing novel theophylline derivatives with desired pharmacological profiles.

Several QSAR models have been successfully developed for xanthine derivatives. One such model was created for a series of 1,3-dimethylxanthines (theophylline analogues) to predict their antagonist affinity at both A1 and A2 adenosine receptors. acs.org This model utilized constitutional, geometrical, topological, and electronic descriptors to build its predictive equations. acs.org Another study focused on developing a QSAR model specifically for the A2B adenosine receptor subtype, which could not only predict antagonist activity but also provide a substructural interpretation of the features contributing to affinity. researchgate.net

The applications of QSAR extend beyond predicting receptor affinity. Models have been developed to forecast the pharmacokinetic properties of xanthine derivatives, demonstrating that parameters like the distribution coefficient (logD) are key determinants of volume of distribution and clearance. researcher.life Furthermore, 3D-QSAR models, which consider the three-dimensional properties of molecules, have been used to create pharmacophores. These pharmacophores represent the essential 3D arrangement of features necessary for biological activity and can be used to virtually screen compound libraries for new potential inhibitors. researchgate.net

The validation of these models is crucial to ensure their predictive power. researcher.life A well-built QSAR model, confirmed by a strong correlation between predicted and experimental activity, can be a reliable tool in drug discovery. researcher.life For instance, ligand-based 3D-QSAR models have been evaluated for their utility in safety profiling against targets like the A2A receptor, demonstrating their effectiveness even for novel chemical structures. biorxiv.org These predictive models represent a key strategy in modern medicinal chemistry for the rational design of new theophylline-based therapeutic agents.

Advanced Biophysical and Solution Chemistry Investigations of 8 Propyltheophylline

Molecular Association and Self-Aggregation Behavior in Aqueous Solutions

Alkylxanthines, including 8-Propyltheophylline, are known to exhibit self-association in aqueous solutions. This phenomenon is primarily driven by the hydrophobic nature of the molecule and the stacking interactions between the planar purine (B94841) ring systems. The process involves the formation of non-covalent aggregates, starting with dimers and potentially extending to larger oligomers as concentration increases.

Studies on a homologous series of 7-alkyltheophyllines (isomers of 8-alkyltheophyllines) have shown that the tendency for self-association is influenced by the size of the alkyl substituent. umsl.edu Partitioning experiments have been used to determine the dimerization constants for these related compounds, revealing that as the length of the alkyl chain increases, the degree of association decreases. umsl.edu This is attributed to steric hindrance from the larger alkyl groups, which disrupts the optimal stacking of the purine rings.

While specific equilibrium constants for this compound are not extensively documented in readily available literature, it is expected to follow this established trend. Its self-association in water would be less pronounced than that of theophylline (B1681296) or caffeine (B1668208) but still a significant factor in its solution chemistry. The aggregation is a dynamic equilibrium between monomers, dimers, and potentially higher-order stacks. umsl.edu

| Compound | Dimerization Constant (Kd) in Water |

| Theophylline | 9.3 |

| 7-Ethyltheophylline | 6.1 |

| 7-Propyltheophylline | 4.8 |

| Data derived from studies on caffeine homologs. The dimerization constant represents the equilibrium for 2M ⇌ D, where M is the monomer and D is the dimer. A lower value indicates less association. |

Studies on Intermolecular Interactions with Biomolecules (e.g., proteins, nucleic acids)

The primary biomolecular targets of this compound and other xanthine (B1682287) derivatives are adenosine (B11128) receptors, which are a class of G protein-coupled receptors (GPCRs). nist.govsemanticscholar.org These receptors (subtypes A₁, A₂ₐ, A₂ₑ, and A₃) are crucial in regulating a vast array of physiological processes. This compound typically functions as an antagonist, binding to the receptor but not activating it, thereby blocking the action of the endogenous agonist, adenosine. semanticscholar.org

The interaction is highly specific, occurring within a binding pocket on the receptor. The binding is governed by a combination of non-covalent forces, including hydrogen bonds, van der Waals forces, and hydrophobic interactions between the ligand and amino acid residues in the receptor. researchgate.net For instance, the xanthine core can form hydrogen bonds with key residues, while the 8-propyl group can occupy a hydrophobic pocket, contributing to both affinity and selectivity across receptor subtypes. akjournals.com

Binding affinity is commonly quantified by the inhibition constant (Kᵢ), which represents the concentration of the antagonist required to occupy 50% of the receptors in a competition assay. While comprehensive data for this compound across all subtypes is limited, its identity as an adenosine receptor ligand is well-established. bindingdb.org The affinity of xanthine derivatives is highly dependent on the substitution at the N¹, N³, and C⁸ positions, with the 8-position being a critical determinant of potency and selectivity.

Crystallographic Studies and Analysis of Solid-State Packing (e.g., within homologous series)

Detailed single-crystal X-ray diffraction studies specifically for this compound are not widely published. However, significant insight into its solid-state behavior can be gained from the analysis of its properties within a homologous series of 8-alkyltheophyllines and related compounds. umsl.eduakjournals.com

The solid-state packing of xanthine derivatives is typically dominated by intermolecular hydrogen bonding and π-π stacking. researchgate.net The N-H group and carbonyl oxygens of the purine ring are key sites for forming hydrogen-bonded networks, often resulting in planar, ribbon-like or sheet-like structures. The alkyl groups then mediate the packing of these sheets through van der Waals interactions.

Analysis of the melting temperatures of a homologous series provides strong evidence for consistent packing behavior. umsl.edu this compound has a reported melting temperature of 534.3 K. umsl.edunist.gov The systematic variation of melting points across the 8-alkyltheophylline series suggests that the molecules pack in a similar, organized fashion in the crystal lattice. umsl.edu In studies involving metal complexes, 8-alkyltheophyllines have been shown to form salt-like crystal structures where the protonated xanthine derivative interacts with a complex anion. akjournals.com

| Property | Value |

| Melting Temperature (Tfus) | 534.3 K |

| Total Phase Change Entropy (ΔStpce) | 67.3 J·mol⁻¹·K⁻¹ |

| Data from analysis of homologous series. nist.govcore.ac.uk |

Thermodynamic and Kinetic Studies of Binding Interactions

The interaction between a ligand like this compound and its receptor can be characterized by both thermodynamic and kinetic parameters. Thermodynamics describes the energy of the final bound state, while kinetics describes the speed at which this state is reached and how long it lasts.

Thermodynamics

The key thermodynamic parameter is the Gibbs free energy of binding (ΔG), which is directly related to the binding affinity (Kᵢ or Kₔ). A more negative ΔG indicates a stronger interaction. ΔG is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). bindingdb.org

Enthalpy (ΔH) reflects changes in bonding energy (e.g., hydrogen bonds, van der Waals interactions) upon complex formation.

Entropy (ΔS) reflects changes in the disorder of the system, including conformational changes in the protein and ligand, and the release of ordered water molecules from the binding interface.

Kinetics

Binding kinetics are defined by the association rate constant (kₒₙ) and the dissociation rate constant (kₒff).

kₒₙ (on-rate): Measures how quickly the ligand binds to the target.

kₒff (off-rate): Measures how quickly the ligand dissociates from the target.

The ratio of these rates defines the kinetic dissociation constant (Kₔ = kₒff/kₒₙ), which is equivalent to the affinity. The reciprocal of the off-rate (1/kₒff) is the ligand's residence time , a critical parameter for in vivo efficacy. Longer residence times can lead to a more sustained biological effect.

Kinetic studies on structurally related 8-phenylxanthine (B3062520) derivatives as A₂ₑ adenosine receptor antagonists show that subtle structural changes can significantly impact both on- and off-rates, leading to divergent kinetic profiles even among compounds with similar affinities. This underscores the importance of kinetic analysis in understanding the complete picture of a ligand's interaction with its biological target.

Theoretical Research Applications and Future Directions for 8 Propyltheophylline

Design and Development of Research Probes and Radioligands for Adenosine (B11128) Receptors

The development of selective and high-affinity radioligands is crucial for characterizing adenosine receptors (ARs), which are G protein-coupled receptors (GPCRs) involved in numerous physiological and pathological processes. mdpi.comnih.gov Xanthine (B1682287) derivatives, such as 8-Propyltheophylline, have historically formed the structural basis for many potent and selective AR antagonists. nih.gov This structural precedent positions this compound as an ideal candidate for derivatization into sophisticated research probes and radioligands.

The design of such tools involves modifying the this compound structure to incorporate a radionuclide (e.g., tritium (B154650) [³H], carbon-11 (B1219553) [¹¹C], or fluorine-18 (B77423) [¹⁸F]) for detection in binding assays or Positron Emission Tomography (PET) imaging. snmjournals.orgbmj.com For instance, established PET radioligands for the adenosine A₁ receptor, like 8-dicyclopropylmethyl-1-¹¹C-methyl-3-propylxanthine (¹¹C-MPDX) and 8-cyclopentyl-3-[3-¹⁸F-fluoropropyl]-1-propylxanthine ([¹⁸F]CPFPX), share the core xanthine structure substituted at the 8-position, highlighting a proven strategy for ligand design. snmjournals.orgfz-juelich.de

The development process would involve:

Synthesis of Precursors: Synthesizing derivatives of this compound with functional groups suitable for radiolabeling. This often involves alkylation of theophylline (B1681296) precursors. vulcanchem.com

Radiolabeling: Introducing the radioisotope in the final step of the synthesis.

In Vitro Characterization: Evaluating the affinity (Kᵢ/Kd) and selectivity of the new radioligand against all four adenosine receptor subtypes (A₁, A₂ₐ, A₂₋, and A₃) using membrane binding assays. acs.org

In Vivo Evaluation: For PET radioligands, assessing properties like blood-brain barrier permeability, metabolic stability, and specific receptor binding in animal models. fz-juelich.deacs.org

The utility of these probes lies in their ability to quantify receptor density and occupancy, which is invaluable for drug discovery and understanding disease states where adenosine signaling is dysregulated. mdpi.comsnmjournals.org

Table 1: Comparison of this compound and Related Xanthine-Based Adenosine Receptor Ligands

| Compound | Key Structural Features | Primary Target(s) | Application/Potential |

|---|---|---|---|

| This compound | Xanthine core with an 8-propyl group. | Adenosine A₁ and A₂ₐ Receptors (Antagonist) vulcanchem.com | Scaffold for developing more selective research probes. vulcanchem.comresearchgate.net |

| 8-Cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX) | 8-cyclopentyl group; 1,3-dipropyl groups. | Highly selective Adenosine A₁ Receptor Antagonist. snmjournals.orgepa.gov | Widely used as a radioligand ([³H]DPCPX) for A₁R binding studies. nih.govepa.gov |

| [¹⁸F]CPFPX | 8-cyclopentyl group; 3-(3-fluoropropyl) group for ¹⁸F labeling. | Adenosine A₁ Receptor Antagonist. snmjournals.org | PET radioligand for imaging A₁Rs in the brain. snmjournals.orgbmj.com |

| [¹¹C]MPDX | 8-dicyclopropylmethyl group; 1-methyl group for ¹¹C labeling. | Adenosine A₁ Receptor Antagonist. snmjournals.org | PET radioligand used to visualize A₁Rs in human and rodent brains. snmjournals.org |

Exploration of this compound as a Tool for Investigating Fundamental Biological Processes

This compound's ability to antagonize adenosine receptors makes it a valuable pharmacological tool for dissecting fundamental biological processes, particularly in neuropharmacology and metabolic regulation. vulcanchem.comutoronto.ca

Neuropharmacology: Adenosine is a key neuromodulator in the central nervous system (CNS), and its receptors are implicated in regulating neuronal activity, neuroprotection, and neuroinflammation. snmjournals.org Antipsychotic drugs, for instance, often interact with various neurotransmitter receptors, and understanding these interactions is key to elucidating their mechanisms and side effects. nih.gov By blocking adenosine A₁ and A₂ₐ receptors, this compound can be used in preclinical models to:

Investigate the role of endogenous adenosine in synaptic transmission and plasticity.

Probe the contribution of specific adenosine receptor subtypes to the behavioral effects of other drugs, such as caffeine (B1668208). snmjournals.org

Explore the therapeutic potential of adenosine receptor blockade in models of neurological and psychiatric disorders. nih.gov

Metabolic Regulation: The adenosinergic system is a critical regulator of cellular metabolism and energy homeostasis. bmj.comsemanticscholar.org Antipsychotic-induced metabolic disturbances are a major clinical concern, believed to be mediated by interactions with neurotransmitter receptors that control energy balance. nih.govsemanticscholar.org this compound can be employed to:

Study the influence of adenosine receptor antagonism on metabolic pathways in peripheral tissues like adipose tissue, liver, and skeletal muscle. epa.govsemanticscholar.org

Elucidate the role of A₁ receptors on adipocytes, which are involved in the regulation of lipolysis. epa.gov

Investigate processes like platelet and red blood cell aggregation, where it has shown inhibitory effects, providing insights into microcirculation and hemorheology. vulcanchem.com

Table 2: this compound as a Research Tool in Biological Investigations

| Biological Process | System/Model | Key Finding/Application |

|---|---|---|

| Metabolic Regulation | Human adipocyte membranes | Adenosine A₁ receptors are present on fat cells and are involved in regulating lipolysis; antagonists can probe this function. epa.gov |

| Neuropharmacology | Rodent brain studies | Adenosine A₁ receptors can be visualized and their occupancy by drugs can be measured, providing a framework for using antagonists to study receptor function in the brain. snmjournals.org |

| Hemorheology | In vitro platelet aggregation assays | This compound inhibits ADP-induced platelet aggregation, suggesting its use as a tool to study pathways involved in thrombosis and microcirculation. vulcanchem.com |

| Inflammatory Response | Eosinophils | At certain concentrations, it may enhance superoxide (B77818) release via A₂ receptor blockade, allowing for investigation into the role of adenosine in inflammatory cell function. vulcanchem.com |

Conceptualization of Novel Pharmacological Modalities based on this compound's Profile

While this compound is a classic small molecule, its specific binding profile can be leveraged to conceptualize and design "novel modalities" that go beyond simple receptor antagonism. synexagroup.comnih.gov These advanced therapeutic approaches offer new ways to treat complex diseases. aspirelifesciences.comdrugdiscoverynews.com

Targeted Drug Conjugates: this compound could serve as a targeting ligand, tethered to a therapeutic payload (e.g., a cytotoxic agent, an anti-inflammatory drug). This conjugate would theoretically concentrate the payload at tissues with high expression of adenosine receptors, potentially increasing efficacy while minimizing systemic side effects.

PROTACs (Proteolysis-Targeting Chimeras): A PROTAC could be designed by linking an this compound-based moiety to a ligand for an E3 ubiquitin ligase. Such a molecule would be designed to bring the adenosine receptor into proximity with the cell's degradation machinery, leading to the destruction of the receptor rather than just its temporary blockade. This offers a potential route to long-lasting therapeutic effects. aspirelifesciences.com

Molecular Probes for Bioimaging: Beyond radiolabeling, this compound could be conjugated to fluorescent dyes. synexagroup.com These fluorescent ligands would enable high-resolution visualization of adenosine receptor localization, trafficking, and dynamics in living cells, providing deeper insights into receptor biology. nih.gov

These conceptual modalities transform this compound from a simple antagonist into a versatile component for creating highly specific and potentially more effective next-generation therapeutic and research agents. nih.govbcg.com

Applications in Chemical Biology to Elucidate Signaling Pathways

Chemical biology employs chemical tools to study and manipulate biological systems at the molecular level. researchgate.netrsc.org this compound and its derivatives are well-suited for this purpose, enabling the precise dissection of adenosine-mediated signaling pathways.

Adenosine receptors primarily signal by modulating the levels of cyclic adenosine monophosphate (cAMP), with A₁/A₃ receptors being inhibitory (via Gαi) and A₂ₐ/A₂₋ receptors being stimulatory (via Gαs). mdpi.comnih.gov However, they can also activate other pathways, such as those involving mitogen-activated protein kinase (MAPK). researchgate.net

Applications of this compound in this context include:

Pathway Blockade: By selectively blocking adenosine receptors, this compound allows researchers to confirm whether a specific cellular response is mediated by adenosine. It can help isolate the downstream consequences of receptor activation. savemyexams.comsavemyexams.com

Development of Covalent and Photoaffinity Probes: Modifying this compound to include a reactive group (for covalent binding) or a photo-activatable cross-linker would create powerful probes. chemrxiv.org These tools can be used to irreversibly label adenosine receptors, facilitating their isolation, identification of binding partners, and structural studies. mdpi.comnih.gov

Clickable Analogues: Synthesizing an this compound analogue with a "clickable" chemical handle (like an alkyne or azide) would allow for its attachment to various tags (e.g., biotin (B1667282) for purification, fluorophores for imaging) post-binding. chemrxiv.org This modular approach is highly versatile for studying receptor function in complex biological environments. rsc.orgchemrxiv.org

Through these chemical biology approaches, this compound can help unravel the complex web of interactions that constitute adenosine signaling, from receptor activation at the membrane to changes in gene expression in the nucleus. nih.gov

Identification of Knowledge Gaps and Strategic Avenues for Future Research and Analogue Development

Despite its potential, significant knowledge gaps remain regarding this compound, presenting clear opportunities for future research and the strategic development of new analogues.

Knowledge Gaps:

Receptor Subtype Selectivity: The precise affinity and selectivity profile of this compound across all four human adenosine receptor subtypes (A₁, A₂ₐ, A₂₋, and A₃) is not exhaustively documented in readily available literature.

In Vivo Pharmacokinetics: Detailed information on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is limited, hindering its translation from an in vitro tool to a reliable in vivo probe.

Structure-Activity Relationship (SAR): While the general SAR for xanthine antagonists is understood, a systematic exploration of substitutions on the 8-propyl chain and the N1 and N7 positions of this compound could yield analogues with vastly improved properties. researchgate.netresearchgate.net

Strategic Avenues for Future Research:

Analogue Synthesis and Screening: A primary focus should be on the synthesis of novel this compound derivatives. researchgate.netnih.gov These analogues should be systematically screened in radioligand binding and functional assays to identify candidates with high affinity and, crucially, high selectivity for a single adenosine receptor subtype. acs.org

Development of Advanced Probes: Efforts should be directed toward creating the advanced chemical biology tools discussed previously, such as photoaffinity labels, covalent probes, and clickable analogues, to move beyond simple antagonism and enable more sophisticated studies of receptor biology. nih.govchemrxiv.org